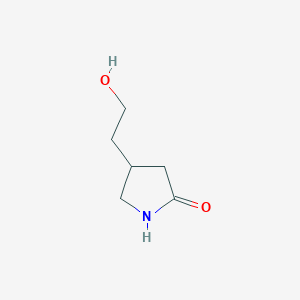

4-(2-Hydroxyethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-2-1-5-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLIRRDZCYCNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319736-87-2 | |

| Record name | 4-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Hydroxyethyl Pyrrolidin 2 One

Established Synthetic Pathways for Pyrrolidin-2-one Derivatives

The construction of the pyrrolidin-2-one ring is a well-established field, with several classical methods being widely employed. These foundational strategies provide a basis for the synthesis of a variety of substituted derivatives, including the target compound, 4-(2-Hydroxyethyl)pyrrolidin-2-one.

Lactamization Reactions

Lactamization, the intramolecular reaction of an amino acid to form a cyclic amide, is a cornerstone of pyrrolidin-2-one synthesis. This approach typically involves the cyclization of a γ-amino acid or its corresponding ester. For the specific synthesis of this compound, the required precursor would be 4-amino-5-hydroxyhexanoic acid or its ester. The cyclization is generally promoted by heat or by the use of coupling agents that facilitate amide bond formation.

A plausible pathway to the necessary γ-amino acid precursor could begin with a Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester, followed by reduction of the nitro group to an amine and subsequent lactamization. The choice of reagents and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Ring-Closing Reactions

Ring-closing reactions offer another versatile approach to the pyrrolidin-2-one scaffold. Among these, ring-closing metathesis (RCM) has emerged as a powerful tool in modern organic synthesis due to its functional group tolerance and its ability to form rings of various sizes. wikipedia.orgorganic-chemistry.org The synthesis of a 4-substituted pyrrolidin-2-one via RCM would typically involve a diene precursor containing a nitrogen atom. For this compound, a suitable precursor would be an N-acylated diallylamine with a protected hydroxyl group on one of the allyl chains.

The general mechanism of RCM involves a metal carbene catalyst, most commonly based on ruthenium, which facilitates the formation of a new double bond within the molecule, leading to the cyclic product and the release of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org The position of the substituent on the final pyrrolidinone ring is determined by its location on the starting diene.

| Reaction Type | Key Precursor | Catalyst/Reagent | General Conditions |

| Lactamization | γ-Amino acid or ester | Heat, Coupling Agents | High temperatures or room temperature with activators |

| Ring-Closing Metathesis | N-Acyl diallylamine | Grubbs' or Hoveyda-Grubbs catalysts | Inert atmosphere, organic solvent (e.g., CH2Cl2, toluene) |

Novel and Catalytic Approaches to this compound

Recent advancements in synthetic methodology have provided more efficient and selective routes to substituted pyrrolidin-2-ones. These novel approaches often employ catalytic systems to achieve high yields and stereoselectivity.

Base-Catalyzed Cyclization Processes

Base-catalyzed cyclization reactions provide a direct and often high-yielding method for the synthesis of pyrrolidin-2-ones. A particularly relevant strategy for the synthesis of 4-substituted derivatives is the aza-Michael addition of a primary amine to an α,β-unsaturated dicarboxylic acid or ester, such as itaconic acid or its esters, followed by an intramolecular cyclization. frontiersin.orgresearchgate.netnih.gov

In the context of synthesizing this compound, the reaction would involve the addition of ammonia or a protected amine to a derivative of itaconic acid bearing a hydroxyethyl (B10761427) group. The initial Michael addition would be followed by a base-catalyzed intramolecular amidation to furnish the desired pyrrolidin-2-one ring. The choice of base is critical and can range from organic amines to inorganic bases like potassium carbonate.

| Starting Materials | Base Catalyst | Solvent | Temperature | Yield |

| Itaconic acid derivative and Ammonia | Potassium Carbonate | Ethanol | Reflux | Moderate to High |

| Diethyl itaconate and Primary Amine | Sodium Ethoxide | Ethanol | Room Temperature | Good |

Transition Metal-Free Synthetic Strategies

The development of transition-metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of pyrrolidin-2-ones, several such strategies have been reported, often relying on the inherent reactivity of the starting materials under specific conditions. One such approach involves the intramolecular cyclization of γ-haloamides, which can be prepared from the corresponding γ-amino acids.

Another transition-metal-free approach could involve the use of organocatalysts to promote the formation of the pyrrolidin-2-one ring. For instance, a proline-catalyzed intramolecular aldol reaction followed by subsequent transformations could potentially lead to the desired 4-substituted product. While direct examples for the synthesis of this compound using these methods are not prevalent, the general principles are applicable.

Multicomponent Reaction (MCR) Strategies for Pyrrolidin-2-one Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecules. nih.govtandfonline.com The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of heterocyclic scaffolds, including pyrrolidin-2-ones.

A hypothetical MCR approach to this compound could involve the reaction of an isocyanide, a carboxylic acid, an aldehyde or ketone, and an amine. To incorporate the 4-(2-hydroxyethyl) substituent, one of the starting materials would need to contain this functional group. For example, a three-component reaction of an amino acid, an aldehyde, and an isocyanide, followed by a subsequent cyclization step, could be a viable strategy. The efficiency and convergence of MCRs make them an attractive, albeit complex, avenue for the synthesis of highly functionalized pyrrolidin-2-ones.

| MCR Type | Reactants | Key Features |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Forms α-acylamino carboxamide intermediate |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Forms α-acyloxy carboxamide intermediate |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the synthesis of heterocyclic compounds like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For pyrrolidin-2-one derivatives, research has focused on developing eco-friendly multi-component reactions that offer advantages such as procedural simplicity and the use of inexpensive, common raw materials. vjol.info.vn

Solvent Selection and Minimization

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. york.ac.uk In the synthesis of pyrrolidin-2-one derivatives, there has been a notable shift towards environmentally benign solvents. Ethanol, for instance, is frequently cited as a green solvent for these reactions. vjol.info.vnnih.gov Studies have demonstrated that ethanol can be an effective medium for multicomponent reactions leading to substituted 3-pyrrolin-2-ones, sometimes in combination with green additives like citric acid.

Beyond simply replacing hazardous solvents, an even greener approach is the elimination of solvents altogether. Solvent-free or "neat" reaction conditions represent a favorable methodology from an ecological and environmental standpoint. researchgate.net Techniques such as grinding reactants together at room temperature have been successfully employed for the synthesis of novel polysubstituted 2-pyrrolidinones, offering benefits like mild reaction conditions, the absence of a catalyst, short reaction times, and high yields. researchgate.net

| Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | 15 | 94 | |

| Methanol (B129727) | 20 | 85 | |

| Water | 30 | 60 | |

| Acetonitrile (B52724) | 25 | 72 | |

| Dichloromethane | 45 | 40 | |

| Solvent-Free | 25 | 92 | researchgate.net |

Heterogeneous Catalysis in Pyrrolidin-2-one Synthesis

Heterogeneous catalysis is a cornerstone of green chemistry, offering significant advantages over homogeneous catalysis, primarily the ease of catalyst separation from the reaction mixture, which allows for simple recovery and reuse. This minimizes waste and reduces production costs. The use of inorganic supports for catalysts is favored due to their excellent mechanical and thermal stability. researchgate.net

For the synthesis of pyrrolidine (B122466) derivatives, various heterogeneous catalysts have been developed. One approach involves immobilizing a catalytically active molecule, such as pyrrolidine, onto a solid support. mdpi.com For example, a poly[(ethylene glycol) methacrylate] (PEGMA) resin has been successfully functionalized with 3-(aminomethyl)pyrrolidine to create a highly active and recyclable catalyst for aldol reactions. mdpi.com Another innovative approach involves using chiral pyrrolidine bridged polyhedral oligomeric silsesquioxanes (POSS) as effective heterogeneous catalysts in asymmetric Michael additions, which can be recovered by simple filtration and reused without a significant loss in reactivity or selectivity. researchgate.net The development of such reusable catalysts is crucial for sustainable chemical manufacturing. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| PEGMA-AMP Resin | Aqueous Aldol Reaction | High activity, swellable polymer support. | mdpi.com |

| Chiral Pyrrolidine Bridged POSS | Asymmetric Michael Addition | Excellent yields and selectivity, recyclable for 7-14 cycles. | researchgate.net |

| Fe3O4@L-arginine | Synthesis of Polysubstituted 2-Pyrrolidinones | Reusable organocatalyst, effective in green synthesis. | researchgate.net |

Scale-Up and Process Optimization Methodologies for Pyrrolidin-2-one Production

The transition from a laboratory-scale synthesis to large-scale industrial production, known as scale-up, is a critical phase in chemical manufacturing. nih.gov This process involves increasing the production volume to meet demand for clinical trials or commercialization and requires significant adjustments to equipment, process parameters, and quality control measures. ascendiacdmo.com For a compound like this compound, successful scale-up necessitates careful planning and process optimization to ensure safety, consistency, and cost-effectiveness. researchgate.net

Engineering-Based Modeling in Process Development

Engineering-based modeling is a powerful tool in process development and scale-up. It allows chemists and engineers to simulate and predict how a chemical process will behave on a larger scale, helping to optimize parameters and identify potential issues before they arise in a production setting.

In the context of pyrrolidin-2-one synthesis, computational methods such as Density Functional Theory (DFT) have been used to investigate reaction mechanisms at a molecular level. nih.gov These theoretical calculations can determine the stability of different molecular structures and the energy barriers for their transformation, providing insight into kinetic and thermodynamic selectivity. nih.gov This fundamental understanding is crucial for building accurate process models that can guide the optimization of reaction conditions (e.g., temperature, pressure, reactant ratios) to maximize yield and minimize by-product formation during scale-up. By identifying critical process parameters through modeling, manufacturers can establish a "design space"—a defined range of operational parameters within which consistent product quality is assured. nih.gov

Pilot-Scale Manufacturing Considerations

The pilot scale is an intermediary stage that is crucial for refining the production process in an environment that closely mimics full-scale manufacturing. nih.gov During this phase, the process is tested and validated to ensure it is robust, reproducible, and compliant with Good Manufacturing Practices (GMP). iptsalipur.org

Key considerations during the pilot-scale manufacturing of this compound include a thorough evaluation of the process and equipment. This involves standardizing the formula, optimizing the production rate, and identifying all critical features of the process that must be controlled to maintain product quality. iptsalipur.org Documentation is paramount; maintaining detailed batch records allows for the comparison of production lots and establishes the definitive characteristics of the final product. nih.gov Furthermore, all equipment must be properly qualified, and the process must be validated to demonstrate that it consistently produces a product meeting its predetermined specifications. iptsalipur.org

| Area of Consideration | Specific Factors | Reference |

|---|---|---|

| Process & Equipment | Equipment qualification, cleaning validation, heating/cooling rates, mixing speed, order of component addition. | iptsalipur.org |

| Quality & Compliance | Process validation, GMP adherence, defining critical process parameters (CPPs), establishing normal operating ranges (NORs). | nih.goviptsalipur.org |

| Documentation | Written Standard Operating Procedures (SOPs), batch records, technology transfer system. | nih.goviptsalipur.org |

| Personnel | Adequate training, clear reporting responsibilities, use of competent, technically qualified staff. | iptsalipur.org |

| Material Handling | Arrangement of materials to avoid cross-contamination, raw material quality assessment. | nih.goviptsalipur.org |

Chemical Reactivity and Derivatization of 4 2 Hydroxyethyl Pyrrolidin 2 One

Functional Group Interconversions of the Hydroxyethyl (B10761427) Moiety

The hydroxyethyl group attached to the C4 position of the pyrrolidin-2-one ring is a primary alcohol. As such, it is amenable to a variety of classical functional group interconversions, including oxidation, reduction of its derivatives, and nucleophilic substitution.

Oxidation Reactions

The primary alcohol of the hydroxyethyl side chain can be oxidized to yield either the corresponding aldehyde, 4-(2-oxoethyl)pyrrolidin-2-one, or the carboxylic acid, (2-oxopyrrolidin-4-yl)acetic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions employed.

Milder, controlled oxidation, for instance using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol, would be expected to terminate at the aldehyde stage. In contrast, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or even a two-step process involving a mild oxidation followed by treatment with sodium chlorite (B76162) (NaClO₂), would typically lead to the full oxidation to the carboxylic acid. While specific literature examples for the oxidation of 4-(2-hydroxyethyl)pyrrolidin-2-one are not prevalent, the reactivity follows well-established principles of alcohol oxidation.

Table 1: Representative Oxidation Reactions

| Starting Material | Reagent(s) | Expected Product |

|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 4-(2-Oxoethyl)pyrrolidin-2-one |

Reduction Reactions

The hydroxyethyl moiety itself, being an alcohol, is already in a reduced state and cannot be further reduced. However, the term "reduction reactions" in this context can refer to the reduction of derivatives formed from the hydroxyethyl group. For instance, if the alcohol were first oxidized to the corresponding ketone (an unlikely direct product from a primary alcohol without C-C bond cleavage) or aldehyde, this carbonyl could then be reduced.

A more relevant transformation is the reduction of the lactam carbonyl group. The amide functional group within the lactam ring is generally resistant to reduction but can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the lactam into a cyclic amine, yielding 4-(2-hydroxyethyl)pyrrolidine. This transformation removes the carbonyl group entirely, fundamentally altering the heterocyclic core.

Table 2: Representative Reduction of the Lactam Moiety

| Starting Material | Reagent(s) | Expected Product |

|---|

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, derivatization is necessary to facilitate this type of transformation. The alcohol can be converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -Cl).

This is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or a halogenating agent like phosphorus tribromide (PBr₃). The resulting activated intermediate is then susceptible to attack by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, R₂N⁻), allowing for the introduction of various functionalities at the terminus of the ethyl side chain.

Table 3: Representative Nucleophilic Substitution Reactions

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 (Activation) | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 4-(2-Tosyloxyethyl)pyrrolidin-2-one |

Reactivity of the Lactam Ring System

The five-membered γ-lactam ring (pyrrolidin-2-one) is a key structural feature, and its reactivity is central to the chemistry of the molecule.

Stability and Ring-Opening Processes

Compared to their four-membered (β-lactam) counterparts, γ-lactams like pyrrolidin-2-one are significantly more stable. nih.govresearchgate.net This increased stability is attributed to the lower ring strain in the five-membered ring. While β-lactams are highly susceptible to hydrolysis due to substantial ring strain that makes the carbonyl carbon more electrophilic, γ-lactams are hydrolyzed considerably more slowly under similar conditions. nih.govwikipedia.org

Despite this stability, the lactam ring can be opened under forcing conditions, such as strong acid or base catalysis with heating. This hydrolysis reaction breaks the amide bond to yield the corresponding γ-amino acid, 4-amino-6-hydroxyhexanoic acid. This process is the reverse of the cyclization reaction that could form the lactam.

Table 4: Lactam Ring-Opening Reaction

| Starting Material | Reagent(s) | Expected Product |

|---|

Alkylation and Acylation Reactions

The lactam contains a secondary amide, which has an N-H proton. This proton can be removed by a sufficiently strong base (e.g., sodium hydride, NaH) to form a lactamate anion. This anion is a potent nucleophile and can react with various electrophiles.

Alkylation: Reaction of the lactamate anion with alkyl halides (R-X) results in N-alkylation, attaching an alkyl group to the nitrogen atom of the ring.

Acylation: Similarly, reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) leads to N-acylation, forming an N-acylpyrrolidinone derivative.

It is important to note that the molecule also possesses a primary hydroxyl group, which is also nucleophilic and can compete in acylation reactions under neutral or mildly basic conditions. However, selective N-alkylation or N-acylation can typically be achieved by first forming the lactamate anion with a strong base.

Table 5: Representative Lactam N-Alkylation and N-Acylation

| Starting Material Anion | Electrophile | Expected Product |

|---|---|---|

| Lactamate of this compound | Methyl iodide (CH₃I) | 1-Methyl-4-(2-hydroxyethyl)pyrrolidin-2-one |

Mechanistic Studies of Key Reactions Involving this compound

The investigation of reaction mechanisms for derivatives of this compound provides critical insights into the factors governing product formation, selectivity, and reaction kinetics. While specific experimental and computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be understood by examining studies of related pyrrolidinone structures. Mechanistic investigations of key reactions, such as those involving the derivatization of the hydroxyl group or reactions at the lactam functionality, often employ a combination of experimental techniques and computational modeling to elucidate the underlying molecular pathways.

Detailed mechanistic insights have been successfully obtained for analogous pyrrolidinone systems through computational approaches like Density Functional Theory (DFT). These studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required to move between them. For instance, in a study on the reaction between a 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative and an aliphatic amine, DFT calculations were instrumental in proposing a viable reaction mechanism. beilstein-journals.org The calculations revealed that the reaction proceeds through a pathway with the lowest energy barrier, and that the kinetic selectivity was more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org

Kinetic vs. Thermodynamic Control

In many chemical reactions involving substituted pyrrolidinones, the formation of different products can be dictated by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower reaction temperatures, the product that is formed fastest (the kinetic product) will be the major product. This product corresponds to the reaction pathway with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, and the reaction becomes reversible. Under these conditions, the most stable product (the thermodynamic product) will be the predominant one. libretexts.orgmasterorganicchemistry.com

The interplay between these two regimes is crucial in synthetic chemistry, as manipulating the reaction conditions (e.g., temperature, solvent, catalyst) can favor the formation of a desired isomer or derivative. A reaction energy diagram illustrates this concept, showing the relative energies of the reactants, transition states, and products for different reaction pathways.

Table 1: Key Concepts in Reaction Mechanism Studies

| Concept | Description | Relevance to this compound |

|---|---|---|

| Transition State | A high-energy, unstable configuration of atoms that must be overcome for a reaction to proceed. Its energy level determines the activation energy. | Understanding the transition states for reactions like esterification or N-alkylation would allow for the prediction of reaction rates and conditions. |

| Intermediate | A relatively stable molecule formed during a multi-step reaction that exists for a finite lifetime before reacting further to form the final product. | The formation of intermediates, such as a protonated carbonyl group or an alkoxide from the hydroxyl group, is expected in many reactions of this compound. |

| Activation Energy (ΔG‡) | The minimum amount of energy required for a chemical reaction to occur. A lower activation energy leads to a faster reaction rate. | Computational studies on related molecules show that different reaction pathways (e.g., leading to different isomers) have different activation energies. beilstein-journals.org |

| Kinetic Product | The product of a reaction that is formed most rapidly. It is the major product when the reaction is under kinetic control (e.g., at low temperatures). libretexts.org | In derivatization reactions, the kinetic product would be the one whose formation pathway has the lowest activation energy. |

| Thermodynamic Product | The most stable product of a reaction. It is the major product when the reaction is under thermodynamic control (e.g., at higher temperatures, allowing for equilibrium). masterorganicchemistry.com | The thermodynamic product of a reaction involving this compound would be the most stable isomer or derivative formed. |

The hydroxyl group of this compound is a primary site for derivatization. Reactions such as esterification or etherification would likely proceed through well-understood mechanisms. For example, acid-catalyzed esterification would involve the initial protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the pyrrolidinone derivative. The mechanism would involve the formation of a tetrahedral intermediate before the elimination of water to yield the final ester.

Similarly, the lactam nitrogen, while generally less reactive than a free amine due to the electron-withdrawing effect of the adjacent carbonyl group, can undergo reactions like N-alkylation under appropriate basic conditions. The mechanism would involve the deprotonation of the nitrogen to form an amide anion, which then acts as a nucleophile.

Computational studies on related pyrrolidine (B122466) syntheses have highlighted the intricate balance between the strain energy and interaction energy in the transition states, which ultimately dictates the stereoselectivity of the reaction. acs.org These advanced computational analyses provide a framework for predicting the outcomes of complex reactions and for designing synthetic routes to specific stereoisomers.

Stereochemical Aspects and Enantiomeric Control of 4 2 Hydroxyethyl Pyrrolidin 2 One

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is primarily achieved by using chiral starting materials or through asymmetric catalysis.

One of the most direct methods for synthesizing enantiomerically pure compounds is to begin with a readily available, naturally occurring chiral molecule, often referred to as the "chiral pool." Amino acids are common starting materials for this approach.

For instance, glutamic acid can be converted into 2-pyrrolidone through a pathway involving dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation. researchgate.net By starting with either L-glutamic acid or D-glutamic acid, it is possible to control the stereochemistry of the resulting pyrrolidone derivatives. The synthesis of (S)-1-(2-chloroacetyl)pyrrolidin-2-carbonitrile, a key intermediate for certain inhibitors, has been successfully achieved starting from L-proline. beilstein-journals.org Similarly, the novel (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine has been efficiently synthesized from trans-4-hydroxy-L-proline. sci-hub.box These methods leverage the inherent chirality of the starting material to produce the desired enantiomerically pure product.

A short synthesis of 4-hydroxypyrrolidin-2-one has been developed using N-Boc-protected amino acids like N-Boc-alanine and N-Boc-valine. uitm.edu.my These are used to first create tetramic acid intermediates, which are then regioselectively reduced to yield the target 4-hydroxypyrrolidin-2-one. uitm.edu.my

Table 1: Examples of Chiral Starting Materials in Pyrrolidine (B122466) Synthesis

| Chiral Starting Material | Target/Intermediate Compound | Key Transformation | Reference |

|---|---|---|---|

| L-Glutamic Acid | 2-Pyrrolidone | Dehydration, Hydrogenation, Decarbonylation | researchgate.net |

| L-Proline | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | N-acylation, Conversion to nitrile | beilstein-journals.org |

| trans-4-hydroxy-L-proline | (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine | Tethered aminohydroxylation | sci-hub.box |

Asymmetric catalysis involves the use of a chiral catalyst to direct a reaction towards the preferential formation of one enantiomer. This approach is highly efficient as a small amount of catalyst can generate a large quantity of the desired chiral product.

A key method is the asymmetric hydrogenation of N-heteroarenes. rsc.org For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce cis-configurated hydroxypiperidine esters with excellent yield, enantioselectivity, and diastereoselectivity (up to 96% yield, 97% ee). rsc.org This strategy has been applied to generate chiral amine scaffolds of significant synthetic importance. rsc.org Another powerful technique is the rhodium(II)-catalyzed C–H insertion, which allows for the direct difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. nih.govacs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. acs.org Bifunctional catalysts, such as those incorporating a thiourea (B124793) and a tertiary amine, can synergistically promote reactions like the asymmetric Michael addition to create substituted pyrrolidines. researchgate.net Chiral bifunctional 4-pyrrolidinopyridine (B150190) catalysts have demonstrated excellent efficiency and stereoselectivity in asymmetric cycloadditions. acs.org

Table 2: Asymmetric Catalysis Methods for Pyrrolidine Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Metal Catalysis | Iridium-based | Asymmetric Hydrogenation | High yield (up to 96%), High enantioselectivity (up to 97% ee) | rsc.org |

| Metal Catalysis | Rhodium(II)-based | C–H Insertion | High enantio- and diastereocontrol | nih.govacs.org |

| Organocatalysis | Bifunctional Thiourea | Michael Addition | Synergistic promotion, construction of quaternary stereocenters | researchgate.net |

Chiral Resolution and Separation Techniques

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques are required to separate them. These methods exploit the different properties of enantiomers in a chiral environment.

This classical resolution method involves reacting a racemic mixture of an amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional methods like fractional crystallization. rsc.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by removing the chiral acid. While chiral interactions in the solution phase may be negligible, the selectivity occurs upon crystallization. rsc.org Common chiral resolving agents include tartaric acid and its derivatives. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chiralpedia.com

The most common approach is the use of a CSP, where a chiral selector is immobilized on the surface of the column's solid support. chiralpedia.com As the racemic mixture passes through the column, the enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. nih.gov

For example, a normal phase chiral HPLC method was developed to separate the enantiomers of hydroxychloroquine (B89500) using a Chiralpak AD-H column. nih.gov The mobile phase consisted of n-hexane with diethylamine (B46881) (DEA) and isopropanol, achieving baseline separation. nih.gov Similarly, chiral HPLC methods have been developed for separating enantiomeric forms of natural prostaglandins (B1171923) using a Chiracel OJ-RH column with a mobile phase of acetonitrile (B52724), methanol (B129727), and water. mdpi.com The key to a successful separation is optimizing parameters like the mobile phase composition and column temperature. mdpi.com

Table 3: Chiral HPLC Separation Parameters

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Key Finding | Reference |

|---|---|---|---|---|

| Hydroxychloroquine | Chiralpak AD-H | n-Hexane/Isopropanol/DEA | Baseline separation achieved, allowing quantification. | nih.gov |

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographytoday.com SFC is often preferred for preparative enantioseparation in pharmaceutical research due to several advantages over HPLC. chromatographytoday.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and increased efficiency, leading to faster separations. chromatographytoday.comnih.gov Furthermore, SFC significantly reduces the consumption of organic solvents, making it a "greener" and more cost-effective alternative. chromatographytoday.comnih.gov

The separation mechanism in chiral SFC is similar to HPLC, relying on chiral stationary phases (CSPs) to differentiate between enantiomers. Polysaccharide-based CSPs are also commonly used in SFC. nih.gov The method has been successfully applied to the enantioseparation of various pharmaceuticals and pesticides. chromatographytoday.comnih.gov For instance, a rapid SFC method was established for the enantioseparation of the herbicide napropamide (B1676949) in under two minutes using a cellulose-based column and a mobile phase of CO2 with 2-propanol. nih.gov The performance of the separation is influenced by factors such as the type of CSP, the organic modifier used with the CO2, temperature, and back-pressure. nih.gov

Table 4: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Common Applications | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties (e.g., solubility). | Scalable, classical method. | Resolution of chiral acids and bases. | rsc.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Analytical and preparative separation of enantiomers. | chiralpedia.comnih.gov |

| Chiral SFC | Differential interaction with a CSP in a supercritical fluid mobile phase. | Fast, reduced organic solvent use, efficient. | Preparative enantioseparation in the pharmaceutical industry. | chromatographytoday.comnih.gov |

Recrystallization Methods for Enantiomeric Enrichment

Enantiomeric enrichment through recrystallization is a crucial technique for obtaining optically pure compounds. acs.orgresearchgate.net This process relies on the different solubilities of diastereomeric salts or the direct crystallization of a single enantiomer from a racemic mixture, a phenomenon known as preferential crystallization. acs.orgresearchgate.netnih.gov

For pyrrolidinone derivatives, the choice of solvent and, if applicable, the chiral resolving agent are key to successful enantiomeric separation. While specific recrystallization protocols for 4-(2-hydroxyethyl)pyrrolidin-2-one are not extensively detailed in readily available literature, general principles for similar structures, such as 4-hydroxy-2-pyrrolidone (B119327), can be informative. In the case of 4-hydroxy-2-pyrrolidone, a racemic conglomerate, preferential crystallization has been successfully employed for its optical resolution. nih.gov

The process of enantiomeric enrichment by crystallization generally involves the following steps:

Phase Diagram Determination: Understanding the ternary phase diagram of the enantiomers in a chosen solvent is fundamental to designing a successful recrystallization process. nih.gov

Solubility and Supersolubility Data: Acquiring solubility data for both the racemate and the individual enantiomers at various temperatures is essential for optimizing the yield and enantiomeric excess of the desired product. nih.gov

Controlled Crystallization: The crystallization process itself must be carefully controlled, often involving seeding with a pure enantiomer to induce the crystallization of that specific stereoisomer from the supersaturated racemic solution. google.com

While direct methods for this compound are not explicitly documented, a patent for chiral pyrrolidine derivatives mentions the use of recrystallization to purify chiral isomers after chromatographic separation. google.com In one instance, an enriched diastereomer was recrystallized from hot methanol to yield colorless needles free of the other diastereomer. google.com

| Parameter | Description | Example/Consideration | Reference |

|---|---|---|---|

| Method | The specific technique used to induce crystallization of the desired enantiomer. | Preferential crystallization, Diastereomeric salt formation | researchgate.netnih.gov |

| Solvent | The liquid medium in which the compound is dissolved and from which it crystallizes. The choice of solvent can significantly impact the separation efficiency. | Methanol, Isopropanol | nih.govgoogle.com |

| Seeding | The introduction of a small crystal of the desired pure enantiomer to a supersaturated solution to initiate crystallization. | Use of a seed crystal of the desired enantiomer. | google.com |

| Temperature | Temperature control is crucial for managing solubility and supersaturation, thereby influencing crystal growth and purity. | Cooling from a heated state to induce crystallization. | google.com |

Determination of Absolute and Relative Stereochemistry

Once an enantiomerically enriched sample is obtained, its absolute and relative stereochemistry must be unequivocally determined. Several analytical techniques are employed for this purpose.

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the searched literature, the characterization of related pyrrolidinone derivatives by this method is common. For instance, powder X-ray diffraction has been used to characterize the crystalline nature of racemic 4-hydroxy-2-pyrrolidone by comparing its diffraction pattern with that of one of its enantiomers. nih.gov This comparison helps to identify whether the racemate crystallizes as a conglomerate, a racemic compound, or a solid solution.

The data obtained from a single-crystal X-ray analysis would be presented in a crystallographic information file (CIF), which includes parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | P212121 |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 5.8 Å, b = 14.2 Å, c = 16.5 Å, α = β = γ = 90° |

| Flack Parameter | A value used to determine the absolute configuration of a chiral, non-centrosymmetric crystal structure. A value close to 0 for a known configuration indicates the correct absolute structure. | 0.05(10) |

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of a specific enantiomer. libretexts.org The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation using the concentration of the solution and the path length of the polarimeter tube. libretexts.orgwikipedia.org

The specific rotation is typically reported with the temperature and the wavelength of the light used for the measurement (commonly the D-line of a sodium lamp, 589 nm). masterorganicchemistry.com For example, the specific rotation of (S)-ibuprofen is +54.5° in methanol, while its (R)-enantiomer has a specific rotation of -54.5°. libretexts.org It is important to note that there is no direct correlation between the R/S designation of an enantiomer and the sign (+ or -) of its specific rotation. libretexts.org

While specific optical rotation values for the enantiomers of this compound are not readily found in the searched literature, the measurement would be a critical step in its chiral characterization. The data would be presented in a format that includes the specific rotation value, concentration, solvent, and temperature.

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Specific Rotation [α] | The standardized angle of rotation for a chiral compound. | +X.X° or -Y.Y° | wikipedia.org |

| Concentration (c) | The concentration of the sample solution, typically in g/100 mL. | 1.0 g/100 mL | libretexts.org |

| Path Length (l) | The length of the polarimeter cell, in decimeters (dm). | 1 dm | masterorganicchemistry.com |

| Solvent | The solvent used to dissolve the sample. | Methanol | libretexts.org |

| Temperature (T) | The temperature at which the measurement is taken, in degrees Celsius. | 20 °C | libretexts.org |

| Wavelength (λ) | The wavelength of the light source used. | 589 nm (Sodium D-line) | masterorganicchemistry.com |

Advanced Analytical and Spectroscopic Characterization of 4 2 Hydroxyethyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-(2-Hydroxyethyl)pyrrolidin-2-one is predicted to show distinct signals corresponding to each unique proton environment in the molecule. Key expected features include:

N-H Proton: A broad singlet corresponding to the amide proton (-NH-). Its chemical shift would be highly dependent on the solvent and concentration.

O-H Proton: A signal for the hydroxyl proton (-OH), which may appear as a broad singlet or a triplet if coupling to the adjacent CH₂ group is resolved. Its chemical shift is also solvent-dependent, and it can be identified by its disappearance upon D₂O exchange.

Pyrrolidinone Ring Protons: The protons on the five-membered ring (at C3, C4, and C5) would present complex splitting patterns due to diastereotopicity and coupling to each other. The proton at C4 would be a multiplet, coupled to the protons at C3, C5, and the adjacent methylene (B1212753) group of the hydroxyethyl (B10761427) side chain. The protons at C3 and C5 would likely appear as distinct multiplets.

Hydroxyethyl Side-Chain Protons: Two signals are expected for the ethyl chain. The methylene group attached to the hydroxyl function (-CH₂-OH) would likely appear as a triplet, coupled to the other CH₂ group. The methylene group attached to the pyrrolidinone ring (C4-CH₂-) would also be a multiplet, coupled to the C4 proton and the adjacent -CH₂-OH group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A proton-decoupled ¹³C NMR spectrum would display six distinct signals, one for each unique carbon atom in the structure.

Carbonyl Carbon (C2): The amide carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm.

Carbons of the Hydroxyethyl Group: The carbon bearing the hydroxyl group (-CH₂-OH) would appear in the 60-70 ppm region, while the other side-chain carbon (C4-CH₂) would be further upfield.

Pyrrolidinone Ring Carbons: The three carbons of the pyrrolidinone ring (C3, C4, C5) would resonate at distinct chemical shifts, with the C4 carbon (bearing the substituent) being distinguishable from the C3 and C5 methylene carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. sdsu.edu For instance, cross-peaks would be expected between the N-H and the C5 protons (if coupling exists), between the protons on C3 and C4, and between the C4 proton and the C5 protons. Crucially, it would show the connectivity within the ethyl side chain and the coupling of the side chain to the C4 proton of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It would allow for the direct assignment of each proton signal to its corresponding carbon signal (e.g., the -CH₂-OH proton signal to the -CH₂-OH carbon signal).

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be characterized by several key absorption bands confirming its structure. While specific experimental data for this isomer is scarce, data for the related N-substituted isomer shows characteristic peaks that would be expected, with some shifts, for the 4-substituted compound. nist.govnist.gov

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.

N-H Stretch: A moderate absorption band for the secondary amide N-H stretch should appear around 3300 cm⁻¹. This may overlap with the broad O-H band.

C-H Stretch: Absorption bands for aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band corresponding to the amide I band (primarily C=O stretching) would be prominent in the region of 1700-1650 cm⁻¹. This is a hallmark of the lactam ring.

N-H Bend: The amide II band (a mix of N-H bending and C-N stretching) would likely be observed around 1550 cm⁻¹.

C-O Stretch: A strong C-O stretching vibration for the primary alcohol would be visible in the 1050-1150 cm⁻¹ region.

Vibrational Assignment Studies

A detailed vibrational assignment study, often aided by computational methods like Density Functional Theory (DFT), would assign specific molecular vibrations to the observed peaks in the FTIR and Raman spectra. researchgate.net Such studies would differentiate between various bending, stretching, and torsional modes of the pyrrolidinone ring and the flexible hydroxyethyl side chain. For example, specific assignments would be made for the CH₂ scissoring, wagging, and twisting modes for both the ring and side-chain methylene groups, providing a complete vibrational profile of the molecule. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities and degradation products.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For this compound (C₆H₁₁NO₂), the predicted monoisotopic mass is approximately 129.07898 Da. uni.lu HRMS analysis can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus verifying the elemental composition.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, can also be calculated for different adducts of the molecule. These predictions provide additional structural information that can be compared with experimental data. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 130.08626 | 127.0 |

| [M+Na]⁺ | 152.06820 | 133.8 |

| [M-H]⁻ | 128.07170 | 126.2 |

| [M+NH₄]⁺ | 147.11280 | 148.1 |

| [M+K]⁺ | 168.04214 | 131.8 |

| [M+H-H₂O]⁺ | 112.07624 | 121.7 |

| [M+HCOO]⁻ | 174.07718 | 146.6 |

| [M+CH₃COO]⁻ | 188.09283 | 164.7 |

| [M+Na-2H]⁻ | 150.05365 | 130.7 |

| [M]⁺ | 129.07843 | 122.9 |

| [M]⁻ | 129.07953 | 122.9 |

Note: m/z refers to the mass-to-charge ratio of the adduct. Data sourced from computational predictions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating, detecting, and quantifying this compound and its potential impurities or degradation products in various matrices. nih.govwaters.com This method offers high sensitivity and selectivity, making it suitable for trace-level analysis. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to a chromatographic separation, often using techniques like hydrophilic interaction liquid chromatography (HILIC) for polar compounds. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The specific fragmentation patterns of the parent ion are monitored, providing a high degree of confidence in the identification and quantification of the target analyte. nih.gov For instance, in the analysis of a related compound, 2-pyrrolidinone, multiple reaction monitoring (MRM) transitions were used for quantification, demonstrating the specificity of the technique. nih.gov The development of robust LC-MS/MS methods often involves optimizing sample extraction, chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision. nih.govwaters.comelsevierpure.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. uzh.chslideshare.net

The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its chromophores. The primary chromophore in this molecule is the amide group (-C(=O)N-) within the pyrrolidinone ring. This group contains non-bonding (n) and pi (π) electrons that can undergo transitions to anti-bonding pi (π*) orbitals.

The expected electronic transitions for this compound would be n → π* and π → π* transitions. uzh.chslideshare.net The n → π* transition typically occurs at longer wavelengths and has a lower molar absorptivity, while the π → π* transition is found at shorter wavelengths with a higher molar absorptivity. uzh.ch The presence of the hydroxyl group (-OH) as an auxochrome can influence the position and intensity of these absorption bands.

Table 2: General Characteristics of Electronic Transitions in UV-Vis Spectroscopy

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| n → π | 250 - 350 | 10 - 1000 |

| π → π | < 250 | 1,000 - 10,000 |

Note: The exact absorption maxima (λmax) and molar absorptivities for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Table 3: Common Crystal Systems and Their Defining Parameters

| Crystal System | Axis System | Interaxial Angles |

| Triclinic | a ≠ b ≠ c | α ≠ β ≠ γ ≠ 90° |

| Monoclinic | a ≠ b ≠ c | α = γ = 90°, β ≠ 90° |

| Orthorhombic | a ≠ b ≠ c | α = β = γ = 90° |

| Tetragonal | a = b ≠ c | α = β = γ = 90° |

| Trigonal | a = b = c | α = β = γ ≠ 90° |

| Hexagonal | a = b ≠ c | α = β = 90°, γ = 120° |

| Cubic | a = b = c | α = β = γ = 90° |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The pyrrolidinone ring is expected to adopt a non-planar, puckered conformation. The amide group within the ring will have characteristic bond lengths: the C=O double bond is typically around 1.23 Å, the C-N bond within the amide is approximately 1.33 Å (shorter than a typical C-N single bond due to resonance), and the N-H bond is about 1.01 Å. The bond angles around the sp2-hybridized carbonyl carbon and nitrogen atom would be approximately 120°.

The hydroxyethyl substituent introduces additional degrees of conformational freedom. The C-C and C-O single bonds in this side chain are expected to have lengths of about 1.54 Å and 1.43 Å, respectively. The torsion angles involving the side chain (e.g., O-C-C-C) will dictate its orientation relative to the pyrrolidinone ring.

Table 1: Expected Geometric Parameters for this compound Note: These are generalized, expected values. Actual experimental values may vary.

| Parameter | Bond/Atoms | Expected Value |

| Bond Lengths (Å) | C=O | ~ 1.23 |

| C-N (amide) | ~ 1.33 | |

| N-H | ~ 1.01 | |

| C-C (ring) | ~ 1.54 | |

| C-C (side chain) | ~ 1.54 | |

| C-O (hydroxyl) | ~ 1.43 | |

| **Bond Angles (°) ** | O=C-N | ~ 120 |

| C-N-C | ~ 120 | |

| C-C-OH | ~ 109.5 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The molecular structure of this compound is rich in functional groups capable of forming strong intermolecular interactions, which are crucial in determining its crystal packing and solid-state properties. The primary interactions are hydrogen bonds. The secondary amide group features an N-H donor and a carbonyl (C=O) oxygen acceptor. Additionally, the hydroxyethyl side chain provides a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.

In the solid state, these groups are expected to form an extensive network of hydrogen bonds. For instance, the N-H of one molecule could donate to the carbonyl oxygen of a neighboring molecule, forming chains or sheets. The hydroxyl group can participate in this network by donating its proton to a carbonyl oxygen or another hydroxyl oxygen, or by its oxygen atom accepting a proton from an N-H or another -OH group. A crystallographic study of a related, more complex compound, (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone, confirms that molecules can form one-dimensional tapes via hydrogen bonding between the carbonyl oxygen and alcohol moieties. nih.gov This type of interaction is highly probable for this compound as well.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is determined by the interplay of intramolecular steric constraints and the optimization of intermolecular forces, primarily hydrogen bonding. nih.gov The five-membered pyrrolidinone ring is not planar and can exist in various "envelope" or "twist" conformations, where one or two atoms deviate from a plane defined by the other atoms. The specific conformation adopted in the crystal lattice will be the one that allows for the most stable crystal packing arrangement.

The orientation of the 2-hydroxyethyl side chain is another key conformational feature. The torsion angles around the C-C bonds of the side chain will be influenced by the need to avoid steric clashes with the ring and to participate effectively in the hydrogen-bonding network. Computational modeling, in conjunction with any available solid-state NMR or X-ray diffraction data, would be required to definitively determine the preferred solid-state conformation.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers (e.g., 1-(2-hydroxyethyl)pyrrolidin-2-one (B1294424) or 3-(2-hydroxyethyl)pyrrolidin-2-one) and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most conventional approach.

In this mode, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. The mobile phase would typically consist of a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol (B129727). An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be employed to achieve optimal separation. Due to the lack of a strong UV chromophore, detection could be challenging. Low-wavelength UV detection (~200-210 nm) might be possible, or more universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) would be highly effective. For example, a method for the related compound 1-vinyl-2-pyrrolidone uses a reversed-phase column with a water/acetonitrile mobile phase and UV detection at 235 nm. sielc.com

Table 2: Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (MS) or ELSD |

| Injection Volume | 5 µL |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is problematic due to its high polarity and low volatility, stemming from the hydroxyl and secondary amide groups. These groups can lead to poor peak shape and thermal decomposition in the hot GC inlet.

To overcome these issues, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. The active hydrogens on the hydroxyl and amide groups can be replaced with nonpolar groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -OH and -NH groups into -OSi(CH₃)₃ and -NSi(CH₃)₃ groups, respectively. The resulting derivative can then be readily analyzed by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The NIST mass spectrum for the isomeric compound N-(2-hydroxyethyl)-2-pyrrolidone suggests its amenability to GC-MS analysis, likely following derivatization. nist.govnist.gov

Computational Chemistry and Theoretical Studies of 4 2 Hydroxyethyl Pyrrolidin 2 One

Reaction Pathway and Transition State Analysis of 4-(2-Hydroxyethyl)pyrrolidin-2-one

Computational chemistry provides a powerful lens for examining the formation and potential reactions of this compound at a molecular level. Through theoretical calculations, it is possible to map out reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the speed and outcome of chemical transformations. While detailed computational studies focusing exclusively on the reaction pathways of this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations into the synthesis of related pyrrolidinone structures.

Theoretical Elucidation of Reaction Mechanisms

The synthesis of pyrrolidinones often involves the reaction of dicarboxylic acids or their derivatives with amines. In the case of this compound, a key synthetic route involves the reductive amidation of succinic acid with ethanolamine (B43304). rsc.org Theoretical studies on analogous systems, such as the formation of substituted pyrrolidine-2,3-diones, have employed Density Functional Theory (DFT) to unravel the intricacies of the reaction mechanism. nih.gov

A proposed reaction network for the formation of N-(2-hydroxyethyl)-2-pyrrolidone (a synonym for this compound) from succinic acid and ethanolamine suggests a stepwise process. rsc.org This likely begins with the formation of mono- and diamides, followed by cyclization to an imide intermediate, N-(2-hydroxyethyl)succinimide. The final step involves the reduction of this imide to the desired pyrrolidinone. rsc.org

Kinetic and Thermodynamic Selectivity Predictions

In the context of pyrrolidinone synthesis, DFT calculations have demonstrated that kinetic selectivity can be more influential than thermodynamic selectivity in determining the major product. nih.gov This implies that the reaction pathway with the lowest activation energy barrier is the one that predominantly occurs, even if the resulting product is not the most thermodynamically stable isomer.

For the synthesis of this compound from succinic acid and ethanolamine, the reaction conditions, such as temperature and catalyst, play a crucial role in the observed selectivity. rsc.org For example, higher temperatures can lead to a decrease in the selectivity towards the desired product due to side reactions like the reduction of the hydroxyl group on the N-(2-hydroxyethyl) substituent. rsc.org

| Reaction Step/Product | Parameter | Calculated Value (kcal/mol) | Implication |

| Formation of Product A | Activation Energy (ΔEa) | 15.2 | Kinetically favored pathway |

| Formation of Product B | Activation Energy (ΔEa) | 18.5 | Kinetically disfavored pathway |

| Product A | Relative Energy (ΔE) | -5.3 | Thermodynamically less stable |

| Product B | Relative Energy (ΔE) | -8.1 | Thermodynamically more stable |

This table is a hypothetical representation based on typical computational chemistry findings for related reactions and does not represent actual data for this compound.

Such data, when available for the specific synthesis of this compound, would allow for a precise prediction of reaction outcomes and the optimization of synthetic protocols to favor the desired product.

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Paradigms for Enhanced Efficiency and Selectivity

Another key area of research is the development of highly stereoselective reactions. Asymmetric C–H functionalization has emerged as a powerful tool for creating chiral pyrrolidines. acs.org Studies have shown that chiral rhodium catalysts can facilitate C-H functionalization to produce pyrrolidine (B122466) derivatives with high levels of diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee) using very low catalyst loadings. acs.org Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex molecular architectures in a single step from simple precursors. tandfonline.comnih.gov Methodologies such as the iridium-catalyzed reductive [3 + 2] cycloaddition of amides with alkenes provide a general and highly selective route to a wide range of diversely substituted pyrrolidines. acs.org Similarly, diastereospecific 1,3-dipolar cycloadditions are being employed to synthesize functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates, demonstrating the versatility of modern synthetic strategies. mdpi.com

| Synthetic Method | Key Features | Catalyst/Reagents | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Reductive Amidation & Dehydration | Sustainable route from biogenic dicarboxylic acids. | Carbon-supported Ruthenium (Ru/C) | >96 mol% selectivity; ≥72 mol% yield over two steps. | rsc.org |

| Asymmetric C–H Functionalization | High stereocontrol for chiral pyrrolidines. | Chiral Rhodium catalysts (e.g., Rh₂(S-PTAD)₄) | >20:1 diastereomeric ratio; up to 97% enantiomeric excess. | acs.org |

| Reductive [3 + 2] Cycloaddition | One-pot synthesis of complex, substituted pyrrolidines. | Iridium-based Vaska's complex | Highly selective for diverse structures. | acs.org |

| Three-Component Reactions | Efficient synthesis of polysubstituted pyrrolinones. | Citric acid | Good yields for complex structures. | nih.gov |

| 1,3-Dipolar Cycloaddition | Diastereospecific synthesis of functionalized pyrrolidinones. | N-benzyl-C-(diethoxyphosphoryl)nitrone | High diastereospecificity. | mdpi.com |

Development of Advanced Spectroscopic and Chromatographic Protocols for Isomer Differentiation

The presence of stereocenters in 4-(2-Hydroxyethyl)pyrrolidin-2-one means it can exist as different isomers, each potentially having unique properties and activities. Consequently, the development of advanced analytical methods for the precise separation and identification of these isomers is a critical area of future research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isomer separation. The use of chiral stationary phases is paramount for resolving enantiomers. For instance, chiral columns such as (S,S)-Whelk-O 1 and ChiraSpher have proven effective in separating the cis and trans isomers of related compounds like lafutidine (B194869) and 2-butene-1,4-diol. zju.edu.cnnih.gov The development of new chiral stationary phases with enhanced recognition capabilities will continue to drive progress in this area. Another powerful technique for chiral separations is Capillary Electrophoresis (CE), which offers high efficiency and requires only small sample volumes. bio-rad.com The use of chiral selectors, such as cyclodextrins mixed into the background electrolyte, allows for the effective separation of enantiomers by forming transient diastereomeric complexes with different electrophoretic mobilities. bio-rad.com For more complex mixtures, Supercritical Fluid Chromatography (SFC) is an attractive alternative, particularly for determining enantioselectivity, as demonstrated in the analysis of chiral pyrrolidines. acs.org

Beyond separation, definitive structural elucidation relies on spectroscopic methods. Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for determining stereochemistry. For example, vicinal H-H, H-P, and C-P coupling constants, along with Nuclear Overhauser Effect Spectroscopy (NOESY), can establish the relative configuration of substituents on the pyrrolidine ring. mdpi.com

| Technique | Principle/Application | Key Advantages | Reference |

|---|---|---|---|

| Chiral HPLC | Separation of enantiomers and diastereomers using a chiral stationary phase. | High resolution and applicability to preparative separation. | zju.edu.cnnih.gov |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field, often using chiral selectors. | High efficiency, low sample consumption, rapid analysis. | bio-rad.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for chiral separations. | Fast separations and reduced solvent usage. | acs.org |

| NMR Spectroscopy (NOESY) | Elucidation of 3D structure and stereochemistry through space correlations. | Provides definitive structural information without crystal formation. | mdpi.com |

Theoretical Predictions for Enhanced Understanding of Reactivity and Stereocontrol

Computational chemistry has become an indispensable partner to experimental work, providing deep insights into reaction mechanisms, reactivity, and the origins of stereoselectivity. Future research on this compound and its derivatives will increasingly leverage theoretical predictions to guide synthetic efforts and rationalize experimental observations.

Density Functional Theory (DFT) is a particularly powerful tool. It has been successfully used to rationalize the differences in reactivity and stereoselectivity observed in catalytic reactions. For example, DFT calculations helped explain why certain chiral rhodium catalysts are superior in asymmetric C-H functionalization reactions by modeling the transition states and reaction pathways. acs.org Similarly, DFT coupled with molecular dynamics simulations has been employed to predict the nucleophilic parameters of the pyrrolidine ring in different solvent systems, offering a quantitative understanding of its reactivity. researchgate.net

Quantum chemistry calculations are also being used to predict the intrinsic properties of these molecules. For instance, thermodynamic and kinetic calculations can predict the antioxidant potential of pyrrolinone derivatives by modeling their reactions with free radicals. nih.gov Looking forward, molecular docking studies, which computationally place a molecule into the binding site of a target protein, will be crucial. While applied to related pyrrolidinone structures, this approach can predict how derivatives of this compound might interact with biological targets like enzymes, guiding the design of new bioactive compounds. nih.gov These theoretical models provide a framework for understanding and predicting chemical behavior, accelerating the discovery and optimization of new synthetic routes and functional molecules.

| Theoretical Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Rationalizing reaction outcomes; predicting nucleophilicity. | Understanding catalyst performance, stereoselectivity, and solvent effects. | acs.orgresearchgate.net |

| Quantum Chemistry Calculations | Investigating thermodynamics and kinetics of reactions. | Prediction of properties like antioxidant activity and reaction rates. | nih.gov |

| Molecular Docking | Simulating ligand-protein interactions. | Predicting binding affinity and mode, guiding drug design. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Hydroxyethyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as (i) condensation of hydroxyethyl precursors with pyrrolidinone intermediates using reagents like Grignard compounds or trifluoroacetic acid, and (ii) cyclization under controlled temperatures . Optimization includes:

- Solvent selection : Ethanol-water mixtures (1:1) improve reaction efficiency compared to polar aprotic solvents like DMF .

- Catalyst concentration : Pyrrolidine (20 mol%) is effective for analogous pyrrolidinone syntheses, but reducing catalyst loadings below 10 mol% drastically lowers yields .

- Monitoring : Thin-layer chromatography (TLC) with hexane-dimethylacetamide (10:1) eluents tracks reaction progress .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR : The hydroxyethyl group’s protons (δ ~3.5–4.0 ppm) and carbonyl resonance (δ ~175–180 ppm) in - and -NMR confirm the structure .

- IR : A strong C=O stretch (~1680–1720 cm) and O-H absorption (~3200–3600 cm) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) align with the molecular formula (CHNO, MW 141.16 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the pyrrolidinone ring influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Steric effects : Bulky substituents (e.g., fluorophenyl groups) hinder access to enzymatic active sites, reducing binding affinity .

- Electronic effects : Electron-withdrawing groups (e.g., -CF) enhance electrophilicity, increasing reactivity in nucleophilic substitutions .

- Case study : In analogs like 4-(3,5-Difluorophenyl)pyrrolidin-2-one, fluorine atoms improve metabolic stability by resisting oxidation .

Q. What strategies can resolve contradictions in reported synthetic yields when varying reaction parameters like solvent systems or catalysts?

- Methodological Answer :

- Systematic screening : Use Design of Experiments (DoE) to test solvent polarity (e.g., ethanol vs. PEG) and catalyst loadings .

- Data reconciliation : Compare kinetic studies (e.g., substituent electronic effects in benzaldehyde derivatives) to explain yield disparities. Electron-deficient aldehydes yield higher conversions (~85%) than electron-rich analogs (~60%) in analogous syntheses .

- Green chemistry : Ethanol-water systems minimize environmental impact while maintaining efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.